1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide
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Overview
Description
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide is a compound that has gained attention in various scientific fields due to its unique properties. This compound is known for its stability and versatility, making it a valuable component in numerous applications, particularly in the realm of ionic liquids and electrochemical devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves an alkylation reaction followed by anion exchange. The process begins with the alkylation of 1-methyl-4,4’-bipyridine, which is then subjected to anion exchange to introduce the bis((trifluoromethyl)sulfonyl)amide anion . The reaction conditions often include the use of solvents such as acetonitrile and the presence of catalysts to facilitate the exchange process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The bis((trifluoromethyl)sulfonyl)amide anion plays a crucial role in stabilizing the compound and facilitating its reactivity in various chemical processes . The pathways involved include the modulation of ionic conductivity and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide: Similar in structure but with a different cation, this compound is also used in ionic liquids and electrochemical applications.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide: Another similar compound with a different alkyl group, used in similar applications.
3-Hexyl-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide: This compound has a longer alkyl chain, affecting its physical properties and applications.
Uniqueness
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide stands out due to its unique bipyridine structure, which imparts distinct electronic properties and enhances its stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
Molecular Formula |
C13H11F6N3O4S2 |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-4-pyridin-4-ylpyridin-1-ium |
InChI |
InChI=1S/C11H11N2.C2F6NO4S2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-9H,1H3;/q+1;-1 |
InChI Key |
UYSDOPGLPLTNAP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=NC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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